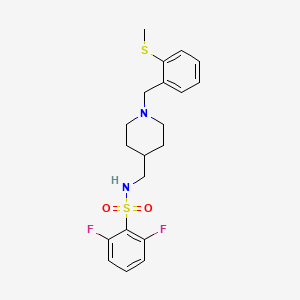

2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2O2S2/c1-27-19-8-3-2-5-16(19)14-24-11-9-15(10-12-24)13-23-28(25,26)20-17(21)6-4-7-18(20)22/h2-8,15,23H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRIFBAJPZXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative, which involves the reaction of piperidine with a suitable benzyl halide under basic conditions.

Introduction of the Methylthio Group:

Fluorination: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or other reducible functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.

Material Science: It may be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide group can participate in hydrogen bonding interactions. The piperidine ring provides structural rigidity, allowing for precise interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule:

Pharmacological and Functional Implications

- Sulfonamide vs. Benzamide : The sulfonamide group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the benzamide in ’s analog. Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase) .

- Fluorine Effects: The 2,6-difluoro pattern on the benzene ring may optimize steric and electronic interactions with hydrophobic binding pockets, a feature absent in non-fluorinated analogs like 6d .

Biological Activity

2,6-Difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

- IUPAC Name : 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

- Molecular Formula : C20H24F2N2O2S2

- Molecular Weight : 408.55 g/mol

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Piperidine Intermediate : Piperidine reacts with a suitable benzyl halide under basic conditions.

- Introduction of the Methylthio Group : The methylthio group is introduced via a nucleophilic substitution reaction.

- Fluorination : Electrophilic fluorination introduces fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI).

- Sulfonamide Formation : The final step involves reacting the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Biological Activity

The biological activity of 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide has been evaluated in various studies, indicating its potential as an anticancer agent and its interactions with biological targets.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Compounds from related series showed broad-spectrum activity with GI50 values ranging from 2.02 to 7.82 μM across multiple NCI-60 cell lines .

- Specific derivatives displayed selectivity towards leukemia cell lines, indicating potential therapeutic applications in hematological malignancies.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Affinity : The presence of fluorine atoms enhances binding affinity to specific proteins or enzymes.

- Hydrogen Bonding : The sulfonamide group participates in hydrogen bonding interactions, crucial for receptor binding.

- Structural Rigidity : The piperidine ring contributes to the compound's structural integrity, allowing for precise interactions with biological targets.

Case Studies and Research Findings

Recent research has focused on the structure-activity relationship (SAR) of related compounds:

- A study highlighted that modifications at various positions on the benzenesulfonamide ring significantly affect cytostatic activity against different cancer subpanels .

- Another investigation identified that certain structural features correlate with increased activity against non-small cell lung cancer and renal cancer cell lines.

Data Table: Biological Activity Summary

| Compound | Cell Line Tested | GI50 Value (μM) | Activity Type |

|---|---|---|---|

| Compound A | CCRF-CEM (Leukemia) | 5.00 | Selective |

| Compound B | A498 (Renal Cancer) | 3.24 | Significant |

| Compound C | HOP-92 (Lung Cancer) | 12.68 | Moderate |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% |

| Solvent | Acetonitrile/DMF (3:1) | ±20% |

| Catalyst Loading | 5–10 mol% Pd(OAc)₂ | ±25% |

Basic: What analytical methods are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- HPLC : Utilize a C18 column with methanol/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment (retention time: ~12.5 min) .

- NMR Spectroscopy : Analyze , , and NMR to verify fluorine substitution and piperidine-methyl linkage .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~465.1 Da).

Q. Table 2: HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Methanol/Buffer (65:35) | 1.0 mL/min | UV 254 nm |

Basic: How should researchers design assays to screen this compound’s biological activity against target enzymes?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use recombinant enzymes (e.g., kinases or sulfotransferases) in buffer (pH 7.4) with 10–100 µM compound.

- Measure IC₅₀ via fluorescence or radiometric assays, noting competitive/non-competitive inhibition kinetics .

- Cellular Assays :

- Test permeability using Caco-2 cell monolayers; apply LC-MS to quantify intracellular concentrations.

Note : Validate target engagement with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) if contradictory activity data arises .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational structural predictions?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in piperidine-methyl conformation by growing single crystals in ethyl acetate/hexane (3:1) and analyzing with synchrotron radiation (e.g., 0.9 Å resolution) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR chemical shifts. Discrepancies >0.3 ppm suggest solvation effects or crystal packing forces .

- Dynamic NMR : Probe rotational barriers of the sulfonamide group at variable temperatures (−40°C to 25°C) to detect conformational flexibility .

Case Study : In , unexpected "double" sulfonamide formation was resolved via crystallography, highlighting the need for multi-technique validation.

Advanced: What computational strategies predict the compound’s binding modes to biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with flexible piperidine and sulfonamide torsions. Validate with MD simulations (AMBER force field, 100 ns trajectories) to assess binding stability .

- Pharmacophore Modeling : Map electrostatic potentials of fluorine atoms and methylthio groups to prioritize targets (e.g., ATP-binding pockets) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions to optimize affinity.

Key Insight : The 2,6-difluoro motif enhances π-stacking in hydrophobic pockets, while the methylthio-benzyl group may disrupt disulfide bonds in cysteine proteases .

Advanced: How can researchers systematically analyze reaction byproducts and unintended products during synthesis?

Methodological Answer:

- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 320.1 for de-fluorinated intermediates).

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for free-radical pathways in sulfonamide coupling .

- Isolation and Characterization : Use preparative TLC to isolate minor products (>1% abundance) and assign structures via -NMR .

Example : In , unintended N,N-disulfonylation occurred due to excess sulfonyl chloride, resolved by stoichiometric control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.